molecular formula C4H4N6O2 B068600 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide CAS No. 173030-56-3

4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B068600
M. Wt: 168.11 g/mol
InChI Key: JHBYXDZQZUGLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives and has been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various biological processes. It may also interact with cellular signaling pathways and modulate gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide have been studied in various in vitro and in vivo models. The compound has been found to inhibit the growth of various microorganisms and cancer cells. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, suggesting its potential use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its broad range of biological activities. The compound can be used to study various biological processes and has potential applications in drug discovery. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which may provide insights into its potential applications in drug discovery. Additionally, the synthesis method of the compound can be further optimized to improve yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide involves the reaction of 5-hydroxy-1,2,4-oxadiazole-3-carboximidamide with cyanogen bromide. The reaction takes place in the presence of a base and yields the desired product. The synthesis method has been optimized to achieve high yield and purity of the product.

Scientific Research Applications

The biological activities of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide have been extensively studied in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

173030-56-3

Product Name

4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C4H4N6O2

Molecular Weight

168.11 g/mol

IUPAC Name

N'-amino-4-cyano-5-oxido-1,2,5-oxadiazol-5-ium-3-carboximidamide

InChI

InChI=1S/C4H4N6O2/c5-1-2-3(4(6)8-7)9-12-10(2)11/h7H2,(H2,6,8)

InChI Key

JHBYXDZQZUGLBE-UHFFFAOYSA-N

Isomeric SMILES

C(#N)C1=C(NON1O)C(=N)N=N

SMILES

C(#N)C1=[N+](ON=C1C(=NN)N)[O-]

Canonical SMILES

C(#N)C1=C(NON1O)C(=N)N=N

synonyms

1,2,5-Oxadiazole-3-carboximidicacid,4-cyano-,hydrazide,5-oxide(9CI)

Origin of Product

United States

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